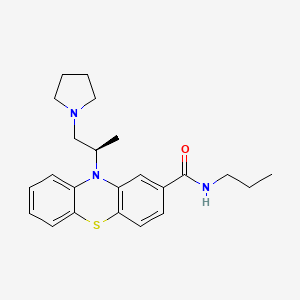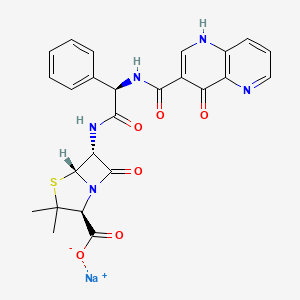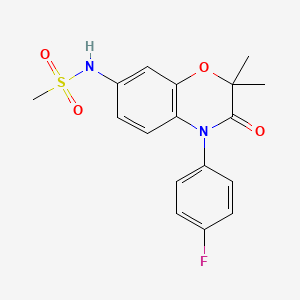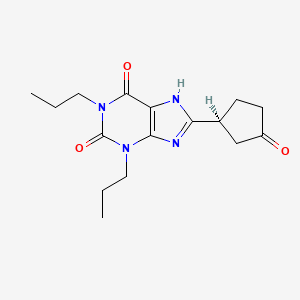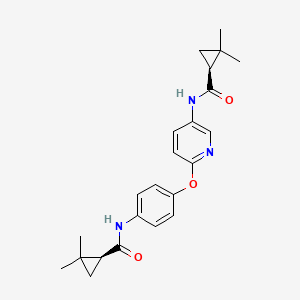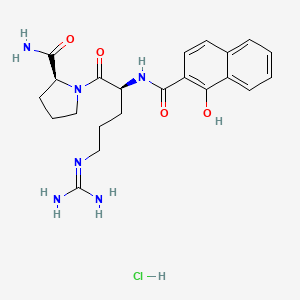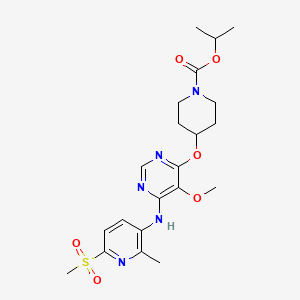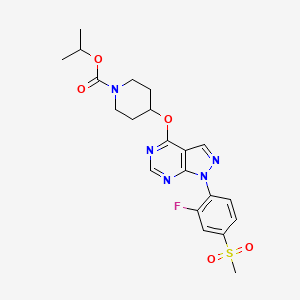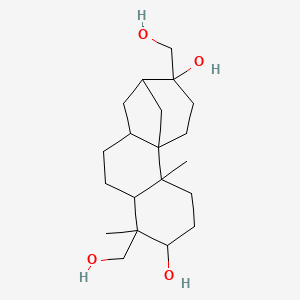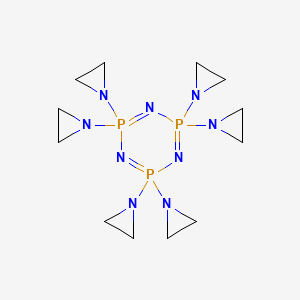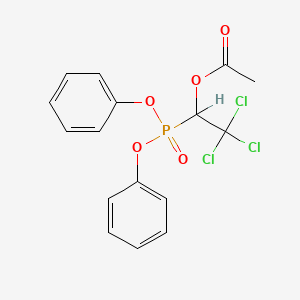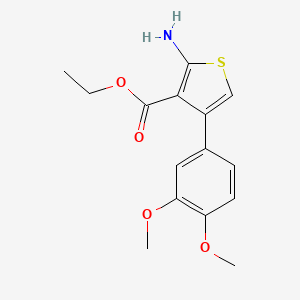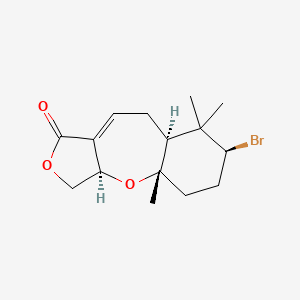
Alconil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALCONIL: is a compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (―OH) groups attached to a carbon atom of an alkyl group. These compounds are widely used in various industries due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halides: Alkyl halides can be converted to alcohols by boiling with an aqueous solution of an alkali hydroxide through a nucleophilic substitution mechanism.
Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration is achieved by adding sulfuric acid to an alkene followed by hydrolysis of the alkyl hydrogen sulfate.
Hydroformylation of Alkenes: Lower molecular weight olefins react with carbon monoxide and hydrogen in the presence of a catalyst to form an alcohol.
Hydroboration of Alkenes: Alkenes treated with diborane give alkyl boranes, which on oxidation with alkaline hydrogen peroxide yield alcohol.
Grignard Synthesis: Interaction of Grignard reagents with suitable carbonyl compounds produces primary, secondary, and tertiary alcohols.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Dehydration: Alcohols can undergo dehydration to form alkenes.
Esterification: Alcohols react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate (VI) in the presence of dilute sulfuric acid.
Dehydrating Agents: Concentrated sulfuric acid.
Catalysts for Esterification: Acid catalysts such as sulfuric acid.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Dehydration: Alkenes.
Esterification: Esters.
Scientific Research Applications
Chemistry: Alcohols are used as solvents and intermediates in the synthesis of other compounds . Biology: They play a role in the synthesis of biomolecules and are used in various biochemical assays . Medicine: Alcohols are used in pharmaceuticals as antiseptics and disinfectants . Industry: They are used in the production of perfumes, sweeteners, and as fuel additives .
Mechanism of Action
Alcohols exert their effects by interacting with various molecular targets and pathways. For example, ethanol acts on neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, leading to its central nervous system depressant effects . It also facilitates dopamine release, contributing to its reinforcing effects .
Comparison with Similar Compounds
Methanol (CH₃OH): Used as a solvent and antifreeze.
Ethanol (C₂H₆O): Used in alcoholic beverages and as a fuel additive.
Isopropyl Alcohol (C₃H₈O): Used as a disinfectant and solvent.
Uniqueness: ALCONIL’s unique properties and reactivity make it valuable in various applications, from industrial production to scientific research. Its ability to undergo a wide range of chemical reactions and its versatility as a solvent and intermediate highlight its importance in both academic and industrial settings .
Properties
CAS No. |
97677-19-5 |
|---|---|
Molecular Formula |
C15H9FN2O2 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-fluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |
InChI Key |
JRGBXEJDIMXJAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AL 01567 Al 1567 AL-01567 AL-1567 AL01567 alconil spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


